9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

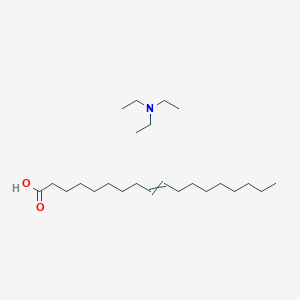

9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) is a useful research compound. Its molecular formula is C24H49NO2 and its molecular weight is 383.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

9-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. When combined with N,N-diethylethanamine in a 1:1 ratio, the compound exhibits unique biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, effects on cellular signaling pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₃₄N

- Molecular Weight : 278.46 g/mol

- IUPAC Name : (Z)-9-Octadecenoic acid, compd. with N,N-diethylethanamine

Anti-Inflammatory Effects

Research indicates that 9-octadecenoic acid possesses notable anti-inflammatory properties. For instance, studies have demonstrated that oleic acid can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells stimulated by lipopolysaccharides (LPS) . The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes involved in inflammation.

Table 1: Summary of Anti-Inflammatory Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of iNOS | Reduced nitric oxide production | |

| Downregulation of COX-2 | Decreased inflammatory mediators | |

| Suppression of NF-κB signaling | Lowered cytokine expression |

Modulation of Cellular Signaling Pathways

The interaction of oleic acid with cellular signaling pathways is crucial for its biological activity. The compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often activated during inflammatory responses. Specifically, it reduces the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), thereby mitigating inflammatory signaling .

Table 2: Impact on Signaling Pathways

| Pathway | Effect | Reference |

|---|---|---|

| MAPK Pathway | Inhibition of JNK and ERK | |

| NF-κB Pathway | Reduced IκB-α phosphorylation |

Study on Macrophage Cells

In a controlled laboratory setting, RAW 264.7 macrophage cells were treated with varying concentrations of oleic acid. The results indicated a concentration-dependent decrease in nitric oxide production without cytotoxic effects at lower concentrations (12.5 to 50 μM). This suggests that oleic acid can be safely used to modulate inflammatory responses in immune cells .

Neuroprotective Effects

Further research into related compounds has indicated potential neuroprotective effects associated with fatty acids like oleic acid. For example, derivatives such as 8-oxo-9-octadecenoic acid have demonstrated the ability to enhance neuronal health by reducing oxidative stress and inflammation in neuronal cultures . This opens avenues for exploring oleic acid's role in neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Lubricants and Greases

The compound serves as a multifunctional additive in lubricants and greases. Its properties include:

- Rust Inhibition : Functions as an ashless rust inhibitor, enhancing the longevity and performance of lubricants.

- Oxidation Stability : Improves the oxidation stability of oils, making them suitable for high-temperature applications.

- Water Separation : Facilitates the separation of water from oils, which is crucial in hydraulic systems.

Table 1: Performance Benefits of 9-Octadecenoic Acid Compound in Lubricants

| Property | Benefit |

|---|---|

| Rust Protection | Excellent rust protection |

| Oxidation Stability | Enhanced stability under heat |

| Water Separation | Effective water separation |

Cosmetics and Personal Care

Due to its emollient properties, the compound is utilized in cosmetics:

- Acts as a skin conditioning agent.

- Enhances the texture and application of creams and lotions.

Anti-inflammatory Properties

Research indicates that derivatives of oleic acid exhibit significant anti-inflammatory effects. For instance, 8-oxo-9-octadecenoic acid has been shown to:

- Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Suppress nitric oxide (NO) production in macrophages exposed to lipopolysaccharides (LPS), indicating potential therapeutic roles in treating chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Oleic Acid Derivatives

| Cytokine | Effect |

|---|---|

| TNF-α | Inhibition observed |

| IL-6 | Significant reduction |

| Nitric Oxide (NO) | Suppressed production |

Antidiabetic Activity

Studies on related compounds show that oleic acid derivatives can enhance insulin sensitivity:

- They promote glucose uptake in muscle cells through activation of the phosphoinositide 3-kinase (PI3K) pathway .

Case Study 1: Industrial Lubricants

A study conducted by Afton Chemical demonstrated that the compound significantly improved the performance of hydraulic fluids by reducing rust formation and enhancing stability under thermal stress .

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that treatment with 8-oxo-9-octadecenoic acid resulted in decreased levels of inflammatory mediators in RAW 264.7 macrophages, suggesting potential applications in managing conditions like arthritis and other inflammatory diseases .

Environmental Considerations

While the compound exhibits low toxicity to aquatic life under standard testing conditions, its environmental persistence raises concerns. It is classified as Aquatic Chronic Category 4 due to potential long-lasting effects on aquatic ecosystems if released into water bodies .

Propiedades

Número CAS |

10103-17-0 |

|---|---|

Fórmula molecular |

C24H49NO2 |

Peso molecular |

383.7 g/mol |

Nombre IUPAC |

N,N-diethylethanamine;octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-6H2,1-3H3 |

Clave InChI |

GCVIWLTVOFILLW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN(CC)CC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CC |

Key on ui other cas no. |

10103-17-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.